2-(4-biphenylyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide
Overview
Description
2-(4-biphenylyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide is a complex organic compound with a unique structure that combines biphenyl and morpholine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-biphenylyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the biphenyl and morpholine intermediates. One common method involves the reaction of 4-biphenylcarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-(4-morpholinylcarbonyl)aniline in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-biphenylyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The biphenyl moiety can be oxidized to form biphenyl ketones or carboxylic acids.
Reduction: The carbonyl group in the morpholine moiety can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Biphenyl ketones or carboxylic acids.
Reduction: Alcohol derivatives of the morpholine moiety.
Substitution: Nitrated or halogenated biphenyl derivatives.
Scientific Research Applications
2-(4-biphenylyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a pharmaceutical intermediate or active compound.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-biphenylyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The biphenyl moiety can intercalate with DNA, potentially disrupting replication and transcription processes. The morpholine moiety may interact with various enzymes, inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-biphenylyl)-5-(4-carbazole-9-yl)phenyl-1,3,4-oxadiazole: A compound with similar biphenyl and heterocyclic moieties, used in electroluminescent devices.
Benzyl 2-(4-morpholinylcarbonyl)phenyl sulfide: A compound with a similar morpholine moiety, used in organic synthesis.
Uniqueness
2-(4-biphenylyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide is unique due to its specific combination of biphenyl and morpholine moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[4-(morpholine-4-carbonyl)phenyl]-2-(4-phenylphenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3/c28-24(18-19-6-8-21(9-7-19)20-4-2-1-3-5-20)26-23-12-10-22(11-13-23)25(29)27-14-16-30-17-15-27/h1-13H,14-18H2,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEGLXQHCYIYNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.